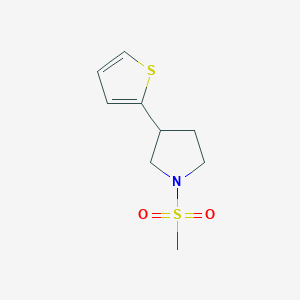
1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives and has a unique molecular structure that makes it a promising candidate for various research purposes.
Wissenschaftliche Forschungsanwendungen
Sulfenylation in Heterocyclic Chemistry
Research by Gilow et al. (1991) explored the methylsulfenylation of 1-substituted pyrroles and indoles, providing insights into the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles, which are valuable in medicinal chemistry and materials science. This study demonstrates the compound's relevance in facilitating complex heterocyclic constructions (Gilow et al., 1991).
N-Fused Pyrroles Synthesis
Bianchi et al. (2014) presented a method for accessing N-fused pyrroles, highlighting a protocol that efficiently drives the isolated pyrroles' formation through simple and versatile approaches. This work underscores the potential of utilizing such compounds in the synthesis of biologically and synthetically interesting N-fused pyrroles (Bianchi et al., 2014).
Enantioselective Synthesis
López-Pérez et al. (2008) detailed the enantioselective synthesis of 3-pyrrolines, leveraging the compound's utility in cycloaddition reactions. Their work contributes to the broader field of asymmetric synthesis, offering pathways to biologically active molecules with high levels of stereocontrol (López-Pérez et al., 2008).
Anticancer Activity
Redda et al. (2011) synthesized and evaluated the anticancer activities of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide, indicating the compound's potential in developing novel, potent, and less toxic anticancer agents. This research aligns with the ongoing quest for effective cancer treatments (Redda et al., 2011).
Catalysis and Material Science
Tamaddon and Azadi (2018) demonstrated the use of nicotinum methane sulfonate, derived from nicotine and methane sulfonic acid, as a catalyst in the synthesis of 2-amino-3-cyano pyridines. Their findings highlight the compound's role in green chemistry and its potential applications in catalysis and material science (Tamaddon & Azadi, 2018).
Eigenschaften
IUPAC Name |
1-methylsulfonyl-3-thiophen-2-ylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-14(11,12)10-5-4-8(7-10)9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQGSEGILBVKMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

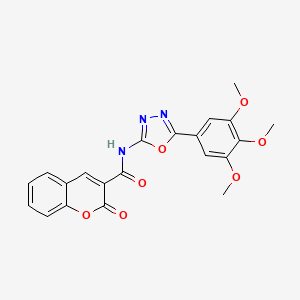
![2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2416920.png)

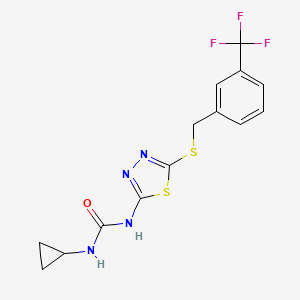
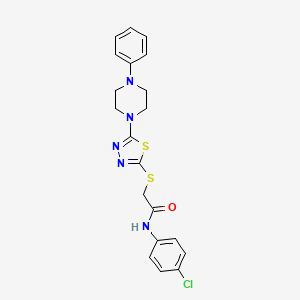
![N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2416926.png)
![4-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2416927.png)
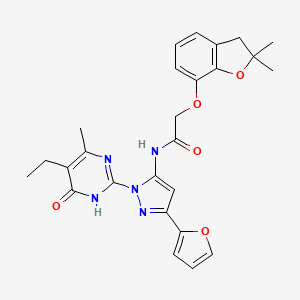
![N-[5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2416929.png)
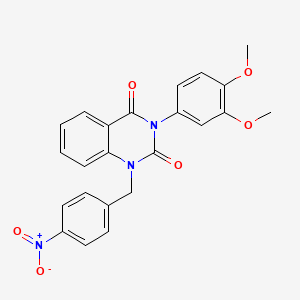
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2416933.png)


![4-butoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2416938.png)